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Abstract

The advent of CRISPR/Cas9 technology has revolutionized the field of gene editing, offering
unprecedented potential for therapeutic interventions. However, the efficient and safe delivery
of the CRISPR/Cas9 machinery into target cells remains a critical challenge. Lipid-based
nanoparticles (LNPs) have emerged as a promising non-viral vector for this purpose. Among
the various components of LNPs, the helper lipid 1,2-dioleoyl-sn-glycero-3-
phosphoethanolamine (DOPE) plays a pivotal role in enhancing the delivery efficiency. This
document provides detailed application notes on the use of DOPE in CRISPR/Cas9 delivery
systems, along with comprehensive experimental protocols for formulation, cell-based assays,
and in vivo applications.

Introduction to DOPE in CRISPR/Cas9 Delivery

DOPE is a fusogenic phospholipid commonly incorporated into lipid-based drug delivery
systems. Its unique conical shape, arising from the large oleoyl acyl chains and small
ethanolamine headgroup, disrupts the stable bilayer structure of lipid membranes. This
property is crucial for the endosomal escape of the CRISPR/Cas9 cargo. After an LNP is
internalized by a cell via endocytosis, it becomes entrapped within an endosome. The acidic
environment of the endosome protonates cationic or ionizable lipids within the LNP, leading to
electrostatic interactions with the endosomal membrane. DOPE synergizes with this process by
promoting the formation of an inverted hexagonal phase, which destabilizes the endosomal
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membrane and facilitates the release of the CRISPR/Cas9 components into the cytoplasm, a

critical step for subsequent nuclear entry and gene editing.[1][2]

Quantitative Data on DOPE-Containing
CRISPR/Cas9 Delivery Systems

The inclusion of DOPE in LNP formulations has been shown to significantly enhance gene

editing efficiency. The following tables summarize quantitative data from various studies,

highlighting the impact of DOPE on delivery efficacy.

Table 1: In Vitro Gene Editing Efficiency Using DOPE-Containing Lipid Nanoparticles
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Table 2: In Vivo Gene Editing Efficiency Using DOPE-Containing Lipid Nanoparticles
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Experimental Protocols

This section provides detailed protocols for the formulation of DOPE-containing LNPs and the

subsequent evaluation of their gene editing efficiency.

Protocol 1: Formulation of DOPE-Containing Lipid
Nanoparticles for CRISPR/Cas9 Plasmid Delivery

This protocol is adapted from the work of Kim et al. (2019) for the preparation of liposomes for
delivering CRISPR/Cas9 plasmids.

Materials:

1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

e 1, 2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

e Cholesterol

¢ Cholesterol-polyethylene glycol (Chol-PEG)

e Chloroform
e Cas9/sgRNA plasmid DNA

¢ Nuclease-free water

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://www.benchchem.com/product/b7801613?utm_src=pdf-body
https://www.benchchem.com/product/b7801613?utm_src=pdf-body
https://www.benchchem.com/product/b7801613?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7801613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» Rotary evaporator

e Probe sonicator

o Extruder with polycarbonate membranes (100 nm pore size)
Procedure:

e Lipid Film Hydration:

o Dissolve DOTAP, DOPE, Cholesterol, and Chol-PEG in chloroform in a round-bottom flask
at the desired molar ratio.

o Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
o Dry the film under vacuum for at least 2 hours to remove any residual solvent.

o Hydrate the lipid film with nuclease-free water by vortexing to form multilamellar vesicles
(MLVs).

e Liposome Sonication and Extrusion:
o Sonciate the MLV suspension using a probe sonicator to reduce the size of the vesicles.

o Extrude the sonicated liposome suspension through a 100 nm polycarbonate membrane
multiple times using a lipid extruder to obtain unilamellar liposomes of a defined size.

e Lipoplex Formation:
o Dilute the Cas9/sgRNA plasmid DNA in nuclease-free water.

o Add the liposome suspension to the diluted plasmid DNA at the desired N/P ratio (nitrogen
atoms in cationic lipid to phosphate atoms in DNA).

o Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of
lipoplexes.

Protocol 2: In Vitro Transfection of HEK293 Cells
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Materials:

HEK?293 cells (or a specific reporter cell line, e.g., GFP-expressing HEK293)

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum
(FBS) and 1% Penicillin-Streptomycin

Lipoplexes from Protocol 1

Opti-MEM | Reduced Serum Medium

6-well plates

Procedure:

o Cell Seeding:

o Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency at the
time of transfection.

o Incubate the cells at 37°C in a 5% CO2 incubator overnight.

e Transfection:

o On the day of transfection, replace the cell culture medium with fresh, pre-warmed DMEM
with 10% FBS.

o Dilute the prepared lipoplexes in Opti-MEM.

o Add the diluted lipoplexes dropwise to the cells in each well.

o Gently rock the plate to ensure even distribution.

o Incubate the cells for 4-6 hours at 37°C.

o After the incubation, replace the transfection medium with fresh, complete DMEM.

o Incubate the cells for 48-72 hours before assessing gene editing efficiency.
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Protocol 3: Quantification of Gene Editing Efficiency

The T7E1 assay is a common method to detect insertions and deletions (indels) resulting from
CRISPR/Cas9-mediated non-homologous end joining (NHEJ).

Materials:

e Genomic DNA extraction kit

o PCR primers flanking the target site

o Tag DNA polymerase

e dNTPs

e T7 Endonuclease | and reaction buffer

e Agarose gel and electrophoresis system
Procedure:

Genomic DNA Extraction:

o Harvest the transfected cells and extract genomic DNA using a commercial kit according
to the manufacturer's instructions.

PCR Amplification:

o Amplify the target genomic region using PCR with primers flanking the CRISPR/Cas9
target site. A typical amplicon size is 500-1000 bp.

Heteroduplex Formation:
o Denature the PCR product by heating to 95°C for 5 minutes.

o Gradually re-anneal the DNA by slowly cooling the sample to room temperature. This
allows for the formation of heteroduplexes between wild-type and mutated DNA strands.

T7E1 Digestion:
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o Incubate the re-annealed PCR product with T7 Endonuclease | at 37°C for 15-30 minutes.
T7E1 will cleave the mismatched DNA in the heteroduplexes.

o Gel Electrophoresis:

o Analyze the digested products on a 2% agarose gel. The presence of cleaved fragments
indicates successful gene editing.

o Quantify the intensity of the cleaved and uncleaved bands to estimate the percentage of
indel formation.

For reporter cell lines expressing a fluorescent protein like GFP, flow cytometry provides a
guantitative measure of gene knockout.

Materials:

Transfected GFP-expressing cells

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

Flow cytometer

Procedure:

e Cell Harvesting:

o Wash the transfected cells with PBS.

o Detach the cells using Trypsin-EDTA.

o Resuspend the cells in PBS.

e Flow Cytometry Analysis:

o Analyze the cell suspension using a flow cytometer.

o Gate the live cell population based on forward and side scatter.
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o Measure the percentage of GFP-negative cells in the transfected population compared to
a non-transfected control.
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Caption: Mechanism of DOPE-mediated endosomal escape.
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Caption: Workflow for LNP formulation.

Conclusion

DOPE is a critical component in many lipid-based CRISPR/Cas9 delivery systems, significantly
enhancing their efficiency by facilitating endosomal escape. The protocols and data presented
here provide a comprehensive resource for researchers and drug development professionals
working to optimize non-viral gene editing therapies. Further research into novel lipid
compositions and formulations will continue to improve the safety and efficacy of these
promising therapeutic platforms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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